molecular formula C46H30 B14123183 1,4-Bis(10-phenylanthracene-9-yl)benzene

1,4-Bis(10-phenylanthracene-9-yl)benzene

Katalognummer: B14123183
Molekulargewicht: 582.7 g/mol
InChI-Schlüssel: VVQUWKTVHQZOLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(10-phenylanthracene-9-yl)benzene is a compound known for its unique photophysical properties, particularly its deep-blue photoluminescence.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Bis(10-phenylanthracene-9-yl)benzene can be synthesized through a series of reactions involving anthracene derivatives. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses palladium catalysts and boronic acid derivatives to form the desired compound . The reaction conditions often include:

    Catalyst: Palladium(0) complexes

    Solvent: Toluene or dimethylformamide (DMF)

    Base: Potassium carbonate or sodium carbonate

    Temperature: 80-100°C

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(10-phenylanthracene-9-yl)benzene primarily undergoes photophysical reactions due to its structure. it can also participate in:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination reactions.

Major Products

The major products depend on the type of reaction. For example:

Wissenschaftliche Forschungsanwendungen

1,4-Bis(10-phenylanthracene-9-yl)benzene has several applications in scientific research:

Wirkmechanismus

The compound exerts its effects primarily through its photophysical properties. When excited by light, it undergoes a transition from the ground state to an excited state, followed by emission of light as it returns to the ground state. This process is known as fluorescence. The molecular targets and pathways involved include:

Vergleich Mit ähnlichen Verbindungen

1,4-Bis(10-phenylanthracene-9-yl)benzene is unique due to its high photoluminescence quantum efficiency and stability. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C46H30

Molekulargewicht

582.7 g/mol

IUPAC-Name

9-phenyl-10-[4-(10-phenylanthracen-9-yl)phenyl]anthracene

InChI

InChI=1S/C46H30/c1-3-15-31(16-4-1)43-35-19-7-11-23-39(35)45(40-24-12-8-20-36(40)43)33-27-29-34(30-28-33)46-41-25-13-9-21-37(41)44(32-17-5-2-6-18-32)38-22-10-14-26-42(38)46/h1-30H

InChI-Schlüssel

VVQUWKTVHQZOLX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC=CC=C9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.